Regiochemical Specificity: Impact on Molecular Weight and Synthetic Utility
The 5-chloro-6-methylsulfonyl substitution confers a specific molecular weight of 235.64 g/mol, which is a key differentiator from core structural analogs . This quantitative mass difference directly influences compound solubility, permeability, and reaction kinetics in synthetic transformations [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 235.64 g/mol |
| Comparator Or Baseline | Nicotinic Acid: 123.11 g/mol; 2-chloro-5-(methylsulfonyl)nicotinic acid: exact MW not specified but has the same molecular formula and thus same MW; 6-chloro-2-(methylsulfonyl)nicotinic acid: 235.65 g/mol |
| Quantified Difference | The target compound has a significantly higher molecular weight (+112.53 g/mol) and a distinct substitution pattern compared to the unsubstituted parent, nicotinic acid. |
| Conditions | Theoretical calculation based on chemical formula C7H6ClNO4S . |
Why This Matters
This specific molecular weight and regioisomeric identity are critical for ensuring correct stoichiometric calculations and predictable reactivity in multi-step syntheses .
- [1] American Elements. Methyl 5-chlorosulfonylpyridine-3-carboxylate (Related derivative). View Source
